![molecular formula C19H14BrNO3 B3508983 9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3508983.png)
9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Overview
Description
“9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of similar compounds involves Claisen–Schmidt condensation and Michael addition reaction . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . The structure is characterized by a monoclinic space group P2 1/c with one molecule in the asymmetric unit .Chemical Reactions Analysis
Acridine derivatives, due to their π -conjugated planar structure, have found significant applications . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .Physical And Chemical Properties Analysis
Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons and its pharmacological, photophysical and biological properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-24-12-5-2-10-3-6-13-17(19(22)23)15-8-11(20)4-7-16(15)21-18(13)14(10)9-12/h2,4-5,7-9H,3,6H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKXYYDRNVFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C(C4=C(C=CC(=C4)Br)N=C32)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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